(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol chemical properties
(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol
Abstract
(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol is a chiral heterocyclic compound featuring three key structural motifs: an aromatic pyrazine ring, a saturated pyrrolidine ring, and a primary alcohol. This unique combination makes it a molecule of significant interest for researchers, scientists, and drug development professionals. The pyrazine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the synthesis, characterization, and chemical properties of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol, offering field-proven insights and detailed protocols to facilitate its use as a versatile building block in modern drug discovery.
Molecular Structure and Core Concepts
The structure of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol integrates an electron-deficient aromatic system (pyrazine) with a non-planar, saturated amine (pyrrolidine), creating a molecule with distinct electronic and steric properties. The C2 position of the pyrrolidine ring is a chiral center, meaning the molecule exists as two enantiomers, (R)- and (S)-(1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol. The primary alcohol (-CH2OH) group provides a crucial site for hydrogen bonding and serves as a handle for further chemical derivatization.
Caption: Chemical structure of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol.
Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its constituent parts and closely related analogs. The molecule is expected to be a high-boiling liquid or a low-melting solid at room temperature.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | - |
| Molecular Weight | 179.22 g/mol | - |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed[3] |
| Rotatable Bonds | 2 | Computed |
| Topological Polar Surface Area | 49.5 Ų | Computed |
| Predicted LogP | ~0.5 - 1.0 | Analog Comparison[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, DCM. Moderately soluble in water. | Chemical Principles |
Synthesis and Purification
Expertise & Experience: The most direct and reliable synthetic route to (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol is through a nucleophilic aromatic substitution (SNAAr) reaction. This strategy is efficient because 2-halopyrazines are susceptible to displacement by amine nucleophiles, and chiral (R)- or (S)-pyrrolidin-2-ylmethanol (prolinol) is a commercially available and well-behaved starting material.[1] The choice of a non-protic polar solvent like DMF facilitates the reaction, while an inorganic base like potassium carbonate acts as an effective and easily removable scavenger for the generated acid (H-X).
Caption: Proposed workflow for the synthesis and purification.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of (S)-pyrrolidin-2-ylmethanol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add 2-chloropyrazine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heating: Stir the reaction mixture vigorously at 90 °C under an inert nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into an equal volume of water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane (DCM) to afford the pure (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol.
Spectroscopic and Chromatographic Characterization
Trustworthiness: A robust analytical workflow is essential to validate the structure and purity of the synthesized compound. The combination of NMR, MS, and HPLC provides a self-validating system, ensuring the material meets the standards required for subsequent research and development.
Table 2: Expected Analytical Data
| Technique | Expected Results |
|---|---|
| ¹H NMR | Pyrazine Protons: δ 8.0-8.5 ppm (3H, multiplets). Pyrrolidine CH-N: δ ~4.5-4.8 ppm (1H, multiplet). -CH₂OH: δ ~3.5-3.8 ppm (2H, multiplet). Pyrrolidine CH₂-N: δ ~3.3-3.6 ppm (2H, multiplet). Pyrrolidine Aliphatic CH₂: δ ~1.8-2.2 ppm (4H, multiplets). -OH: δ variable (broad singlet).[4][5] |
| ¹³C NMR | Pyrazine Carbons: δ ~130-155 ppm. Pyrrolidine Carbons: δ ~25-65 ppm. -CH₂OH Carbon: δ ~60-65 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z = 180.11 |
| Chiral HPLC | Baseline separation of (R) and (S) enantiomers on a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IC).[6] |
Protocol: Chiral HPLC Separation
Developing a method to separate the enantiomers is critical for any application where stereochemistry is important.
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica).[6]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (corresponding to the pyrazine chromophore).
-
Sample Preparation: Dissolve the racemic compound in the mobile phase at a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter before injection.[6]
Chemical Reactivity and Stability
The molecule possesses several reactive sites that can be exploited for further chemical modification.
Caption: Key reactive sites on (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol.
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Primary Alcohol: The -CH₂OH group is the most versatile site for modification. It can be:
-
Oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, or TEMPO).
-
Esterified with carboxylic acids or acid chlorides to form esters.
-
Converted to an ether via Williamson ether synthesis.
-
-
Pyrazine Nitrogens: The nitrogen atoms in the pyrazine ring are weakly basic (pKa of protonated pyrazine is ~0.37) and can be protonated in strong acidic conditions.[7] They are generally poor nucleophiles.
-
Pyrrolidine Nitrogen: This nitrogen is directly attached to the electron-withdrawing pyrazine ring, making it significantly less basic and nucleophilic than a typical secondary amine. It does not readily undergo further alkylation.
-
Stability: The compound is expected to be stable under normal laboratory conditions.[8] It is hygroscopic, similar to pyrazine itself.[9] It should be stored away from strong oxidizing agents, strong acids, and sources of ignition.[8][9]
Safety and Handling
No specific safety data sheet (SDS) is available for (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol. Therefore, it must be handled with care, assuming it possesses hazards similar to its constituent parts and structural analogs.
-
Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10] Expected to cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12] Given the hygroscopic nature of pyrazine, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[9][12]
Applications in Drug Discovery and Research
The true value of (1-(Pyrazin-2-yl)pyrrolidin-2-yl)methanol lies in its potential as a chiral scaffold for the synthesis of new chemical entities.
-
Scaffold for Chemical Libraries: The primary alcohol can be used as an attachment point to introduce a wide variety of functional groups, enabling the rapid generation of a library of diverse compounds for high-throughput screening.
-
Bioisostere and Privileged Fragment: The pyrrolidine ring is a key component of many antiviral and central nervous system (CNS) active drugs.[1] The pyrazine ring is present in therapeutics like the proteasome inhibitor Bortezomib.[2] This compound combines these validated pharmacophores.
-
Chiral Building Block: The inherent chirality is crucial, as enantiomers of a drug often have vastly different pharmacological and toxicological profiles.[6] Using an enantiomerically pure form of this building block allows for the stereospecific synthesis of complex target molecules, which is a critical requirement in modern drug development.[13] Potential therapeutic areas for derivatives could include oncology, neuropharmacology, and infectious diseases.[14][15]
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